molecular formula C17H18FN3O2 B252138 N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide

N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide

Numéro de catalogue B252138
Poids moléculaire: 315.34 g/mol
Clé InChI: SUWKRGGLHJHMGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide, also known as AZD8931, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has been developed as a potential anti-cancer drug and has shown promising results in preclinical studies.

Mécanisme D'action

N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide works by inhibiting the activity of EGFR and HER2, which are both overexpressed in many types of cancer. These receptors play a key role in cell growth, proliferation, and survival, and their inhibition can lead to the death of cancer cells. N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide also has the ability to penetrate the blood-brain barrier, making it a potential treatment for brain tumors.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide has been shown to have other biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as improve glucose metabolism in animal models of diabetes. These effects may have potential therapeutic applications in other diseases beyond cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide in lab experiments is its specificity for EGFR and HER2, which allows for targeted inhibition of these receptors without affecting other signaling pathways. However, N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide has also been found to have limited efficacy in some cancer types, and its use may be limited by the development of drug resistance.

Orientations Futures

There are several potential future directions for the development of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide. One area of focus is the identification of biomarkers that can predict response to the drug, which would allow for more personalized treatment approaches. Another direction is the development of combination therapies that can enhance the efficacy of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide and overcome drug resistance. Finally, there is ongoing research into the use of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide in other diseases beyond cancer, such as diabetes and Alzheimer's disease.
In conclusion, N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide is a promising anti-cancer drug that has shown efficacy in preclinical studies. Its specificity for EGFR and HER2, as well as its ability to penetrate the blood-brain barrier, make it a potential treatment for a range of cancers, including brain tumors. However, further research is needed to fully elucidate its mechanism of action, identify biomarkers for patient selection, and develop effective combination therapies.

Méthodes De Synthèse

The synthesis of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide involves several steps, including the condensation of 2-fluorobenzoic acid with 3-aminopropylamine, followed by the addition of 6-methylnicotinoyl chloride. The resulting product is then purified and characterized using various analytical techniques.

Applications De Recherche Scientifique

N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide has been extensively studied in preclinical models of cancer, including breast, lung, and head and neck cancers. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). In addition, N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

Formule moléculaire

C17H18FN3O2

Poids moléculaire

315.34 g/mol

Nom IUPAC

N-[3-[(2-fluorobenzoyl)amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H18FN3O2/c1-12-7-8-13(11-21-12)16(22)19-9-4-10-20-17(23)14-5-2-3-6-15(14)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,22)(H,20,23)

Clé InChI

SUWKRGGLHJHMGZ-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2F

SMILES canonique

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2F

Solubilité

44.1 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.